N1-(3-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Overview
Description
N1-(3-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H18FN5O2S and its molecular weight is 423.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The compound is related to a class of molecules that have been synthesized and characterized for their structural properties and potential as biological agents. For instance, Gündoğdu et al. (2017) described the structural determination of structural analogs with potential cytotoxic properties, characterized by synchrotron X-ray powder diffraction (Gündoğdu et al., 2017). Another study by Gündoğdu et al. (2019) involved the synthesis of a triazolothiadiazole with NSAIDs moieties, emphasizing the relevance of structural characterization in understanding the compound's potential biological activities (Gündoğdu et al., 2019).
Biological Activities
Research on compounds with similar structural frameworks has highlighted their potential in various biological applications:
Antimicrobial and Anti-inflammatory Activities : Certain synthesized compounds were screened for antimicrobial, anti-inflammatory, and other biological activities. For example, Başoğlu et al. (2012) explored the antimicrobial activities of eperezolid-like molecules, showing high anti-Mycobacterium smegmatis activity, indicative of the potential for novel antimicrobial agents (Başoğlu et al., 2012).
Cytotoxic and Antioxidant Properties : The investigation into the cytotoxic and antioxidant properties of similar compounds reveals their potential as therapeutic agents. For instance, Sunil et al. (2010) demonstrated the potent antioxidant and anticancer activities of triazolo-thiadiazoles, providing a foundation for the development of new therapeutic compounds (Sunil et al., 2010).
Mechanism of Action
Target of Action
The compound, also known as N’-(3-fluorophenyl)-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds is known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been shown to exhibit diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Action Environment
The synthesis of similar compounds has been achieved under various conditions, suggesting that the compound’s action may be influenced by the environment in which it is synthesized .
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c1-13-5-7-14(8-6-13)18-25-21-27(26-18)17(12-30-21)9-10-23-19(28)20(29)24-16-4-2-3-15(22)11-16/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSXEFQJYNUVSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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